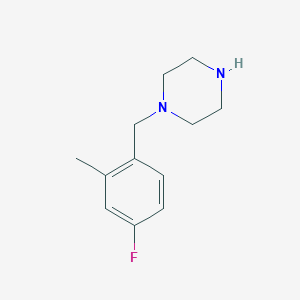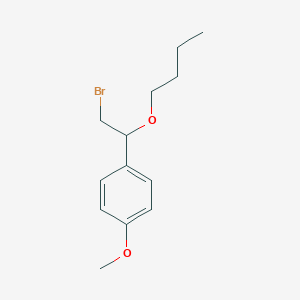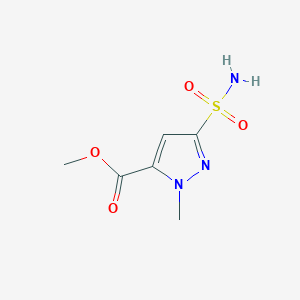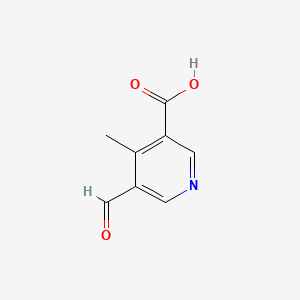
5-Formyl-4-methylnicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Formyl-4-methylnicotinic acid is a chemical compound with the molecular formula C8H7NO3. It is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a formyl group at the 5-position and a methyl group at the 4-position on the nicotinic acid ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-4-methylnicotinic acid typically involves the formylation of 4-methylnicotinic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction is carried out under controlled conditions to ensure the selective formylation at the 5-position .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
5-Formyl-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: 5-Carboxy-4-methylnicotinic acid.
Reduction: 5-Hydroxymethyl-4-methylnicotinic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
5-Formyl-4-methylnicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 5-Formyl-4-methylnicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to its potential use as an antimicrobial agent .
類似化合物との比較
Similar Compounds
4-Methylnicotinic acid: Lacks the formyl group at the 5-position.
5-Formylnicotinic acid: Lacks the methyl group at the 4-position.
Nicotinic acid: Lacks both the formyl and methyl groups.
Uniqueness
5-Formyl-4-methylnicotinic acid is unique due to the presence of both the formyl and methyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
5-formyl-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7NO3/c1-5-6(4-10)2-9-3-7(5)8(11)12/h2-4H,1H3,(H,11,12) |
InChIキー |
LLJQEMGRZKKZOM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1C=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


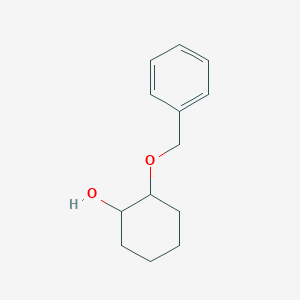
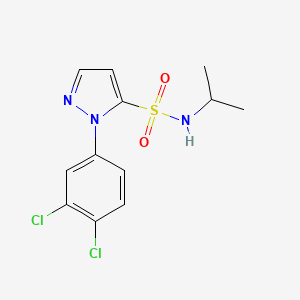
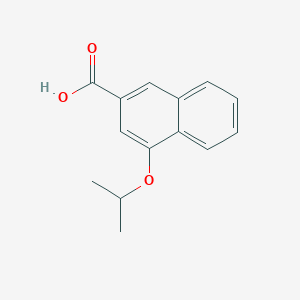
![2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13631164.png)


